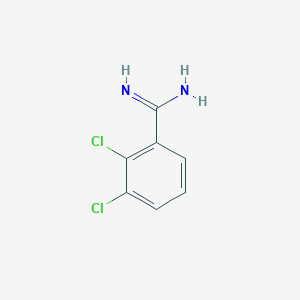

2,3-Dichlorobenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

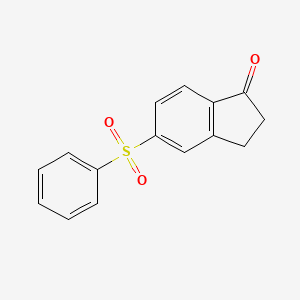

2,3-Dichlorobenzimidamide (DCBI) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 252.06 g/mol. DCBI is a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It has also been studied for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets.

Scientific Research Applications

Antioxidant Activity

2,3-Dichlorobenzimidamide derivatives have been studied for their potential antioxidant properties. These compounds can be synthesized and tested for their ability to scavenge free radicals, chelate metals, and exhibit total antioxidant activity. This application is crucial in the development of new therapeutic agents that can mitigate oxidative stress-related diseases .

Antibacterial Applications

The antibacterial activity of 2,3-Dichlorobenzimidamide compounds has been explored against various gram-positive and gram-negative bacteria. These compounds can be compared with standard drugs to determine their efficacy, which could lead to the development of new antibacterial agents .

Drug Discovery

Amide derivatives, including those of 2,3-Dichlorobenzimidamide, have been utilized in drug discovery. Their structural versatility allows them to be incorporated into molecules that can interact with biological targets, potentially leading to the development of novel pharmaceuticals .

Nanotechnology in Medicine

Nanoparticles derived from benzimidamide compounds can be applied in various medical fields. They can serve as fluorescent biological labels, drug and gene delivery systems, and even in tumor destruction through hyperthermia. The size-dependent properties of these nanoparticles make them suitable for probing biological processes at the nanoscale .

Tissue Engineering

The application of 2,3-Dichlorobenzimidamide in tissue engineering involves the use of its derivatives to create scaffolds that support the growth and regeneration of tissues. This field is particularly promising for the development of regenerative medicine and organ repair .

Synthesis of Antiviral Drugs

2,3-Dichlorobenzimidamide derivatives have been used in the synthesis of antiviral drugs, such as those used in the treatment of HIV. The transformation of ribonucleosides into dideoxynucleoside derivatives is a key step in creating effective antiviral medications .

properties

IUPAC Name |

2,3-dichlorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVCKUGPVGPLRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594963 |

Source

|

| Record name | 2,3-Dichlorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorobenzimidamide | |

CAS RN |

769061-91-8 |

Source

|

| Record name | 2,3-Dichlorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride](/img/structure/B1369941.png)

![5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-1H-benzimidazole hydrochloride](/img/structure/B1369948.png)

![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)